Physicochemical properties of 5-nitro-1H-pyrrole-3-carboxylic acid
Physicochemical properties of 5-nitro-1H-pyrrole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-nitro-1H-pyrrole-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
This document serves as a comprehensive technical guide on the core physicochemical properties of 5-nitro-1H-pyrrole-3-carboxylic acid. As direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from analogous compounds and establishes a framework for its characterization. The focus is on providing both theoretical understanding and field-proven experimental protocols, equipping researchers with the necessary tools for a thorough evaluation.
Molecular Structure and Identity
5-nitro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a five-membered pyrrole ring. The molecule's characteristics are defined by three key components: the aromatic pyrrole core, an electron-withdrawing nitro group (-NO₂) at the 5-position, and a carboxylic acid (-COOH) group at the 3-position. This specific arrangement of functional groups dictates its electronic distribution, reactivity, and potential for intermolecular interactions, which are foundational to its behavior in chemical and biological systems.
Caption: Chemical structure of 5-nitro-1H-pyrrole-3-carboxylic acid.
Table 1: Core Molecular Identifiers
| Property | Value |
| Molecular Formula | C₅H₄N₂O₄ |
| Molecular Weight | 156.09 g/mol |
| IUPAC Name | 5-nitro-1H-pyrrole-3-carboxylic acid |
| Canonical SMILES | C1=C(NC(=C1)[O-])C(=O)O |
Essential Physicochemical Characteristics
The interplay between a molecule's structure and its physical properties is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1] This section details the critical physicochemical parameters and provides robust methodologies for their experimental determination.
Table 2: Summary of Key Physicochemical Parameters and Standardized Methodologies
| Parameter | Expected Property/Value | Recommended Experimental Method |
| Melting Point | Expected to be a high-melting solid, likely with decomposition. | Differential Scanning Calorimetry (DSC) |
| Acidity (pKa) | Acidic, with a pKa value lower than the parent pyrrole-3-carboxylic acid. | Potentiometric Titration |
| Solubility | Limited aqueous solubility; higher solubility in polar organic solvents. | Kinetic and Thermodynamic Solubility Assays (Shake-Flask) |
Melting Point and Thermal Stability
The melting point is a fundamental indicator of a compound's purity and the energetic stability of its crystal lattice. For complex organic molecules, particularly those with nitro groups, it is also a measure of thermal stability. The related compound 5-nitro-1H-indole-3-carboxylic acid, for instance, exhibits a high melting point with decomposition at 276-278 °C.[2] A similar behavior is anticipated for the title compound.
Differential Scanning Calorimetry (DSC) is the preferred method for this analysis as it provides a highly precise measurement of the melting temperature (Tₘ) and can simultaneously detect thermal events like decomposition.[3][4] The technique works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are heated at a controlled rate.[4][5]
Experimental Protocol: Melting Point Determination by DSC
The causality behind this protocol is to subject the compound to a precise thermal ramp, allowing for the detection of the energy absorbed during melting (an endothermic process) and any energy released during decomposition (an exothermic process).
Caption: Standard workflow for DSC analysis.
Acidity (pKa)
The acid dissociation constant (pKa) is a critical parameter in drug discovery, as it determines the ionization state of a molecule at a given pH.[6] This, in turn, profoundly affects properties like solubility, membrane permeability, and target binding. The molecule possesses two potentially ionizable protons: one on the carboxylic acid and one on the pyrrole nitrogen. The carboxylic acid proton is significantly more acidic. The presence of the strongly electron-withdrawing nitro group is expected to further increase the acidity of the carboxylic acid (i.e., lower its pKa) compared to the unsubstituted pyrrole-3-carboxylic acid.
Potentiometric titration is a highly accurate and reliable method for pKa determination.[6][7] The principle involves the gradual addition of a titrant (a strong base) to a solution of the compound while monitoring the pH, allowing for the precise identification of the half-equivalence point where pH = pKa.[8]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol is designed to be self-validating by including system calibration and the use of a controlled environment to ensure accuracy.
Caption: High-throughput kinetic solubility workflow.
Spectroscopic Profile
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this compound are not available, the following section outlines the expected characteristic signals based on its functional groups.
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¹H NMR: The spectrum should reveal signals for the two non-equivalent aromatic protons on the pyrrole ring, a broad signal for the pyrrole N-H, and a downfield, exchangeable signal for the carboxylic acid O-H. The chemical shifts of the ring protons will be significantly influenced by the anisotropic and electronic effects of the nitro and carboxyl groups.
-
¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyrrole ring and the carboxylic acid. The carboxyl carbon will appear significantly downfield (~160-180 ppm), while the carbon attached to the nitro group will also be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands: a very broad O-H stretch for the hydrogen-bonded carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and a medium N-H stretch from the pyrrole ring (~3300 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula by providing a highly accurate mass measurement. The expected [M-H]⁻ ion in negative mode ESI would be at m/z 155.01.
Conclusion and Future Directions
This guide establishes a foundational understanding of the physicochemical properties of 5-nitro-1H-pyrrole-3-carboxylic acid from the perspective of a medicinal or materials chemist. While theoretical analysis provides a strong starting point, the core of scientific integrity lies in empirical validation. The detailed, field-proven protocols for DSC, potentiometric titration, and kinetic solubility assays provided herein offer a clear and robust pathway for researchers to experimentally determine these critical parameters. A thorough characterization, grounded in the methodologies described, is an indispensable step in unlocking the full potential of this compound in any research and development program.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Cuyckens, F., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
CureFFI.org. (2016). Differential scanning calorimetry. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
-
Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]
-
Unknown. Organic Compounds: Physical Properties Lab. [Link]
-
NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA). [Link]
-
Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]
-
PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. [Link]
-
The Royal Society of Chemistry. (2023). Physicochemical Properties. [Link]
-
Unknown. Experiment 1 — Properties of Organic Compounds. [Link]
-
PubChem. Pyrrole-3-carboxylic acid. [Link]
-
ChemBK. (2024). 5-Nitro-1H-indole-3-carboxylic acid. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chembk.com [chembk.com]
- 3. Differential scanning calorimetry [cureffi.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. torontech.com [torontech.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
